Physicochemical properties of 4-Methoxythiophene-2-carboxylic acid
Physicochemical properties of 4-Methoxythiophene-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxythiophene-2-carboxylic Acid
Introduction: 4-Methoxythiophene-2-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with both a methoxy and a carboxylic acid group. This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. Thiophene-based structures are of significant interest as they often serve as bioisosteres for benzene rings, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. Recent research has highlighted the potential of related 4-amido-thiophene-2-carboxylic acid derivatives as potent P2Y14 receptor antagonists for the treatment of Inflammatory Bowel Disease (IBD), underscoring the therapeutic relevance of this scaffold.[1]
This guide provides a comprehensive overview of the known physicochemical properties of 4-Methoxythiophene-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who may handle, characterize, or incorporate this molecule into their research. Where experimental data is not publicly available, this document provides robust, field-proven protocols for its determination, explaining the scientific rationale behind each step to ensure experimental integrity.
Section 1: Molecular Identity and Structure
A precise understanding of the molecule's fundamental identity is the cornerstone of all subsequent research.
| Identifier | Value | Source |
| IUPAC Name | 4-Methoxythiophene-2-carboxylic acid | - |
| Synonyms | 4-Methoxy-2-thiophenecarboxylic acid | [2] |
| CAS Number | 77133-27-8 | [2][3] |
| Molecular Formula | C₆H₆O₃S | [2][3] |
| Molecular Weight | 158.18 g/mol | [2][3] |
| SMILES | O=C(C1=CC(OC)=CS1)O | [2] |
Chemical Structure:
The structure consists of a five-membered thiophene ring. A carboxylic acid group is attached at position 2, and a methoxy group is at position 4. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the carboxylic acid influence the electronic properties and reactivity of the thiophene ring.
Section 2: Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both laboratory and physiological environments. These parameters are critical for everything from reaction design to drug formulation.
| Property | Value / Status | Source / Rationale |
| Appearance | Data not available | [3] |
| Melting Point | Data not available | Data for related compounds: 4-Methylthiophene-2-carboxylic acid: 122-126 °C[4]; Thiophene-2-carboxylic acid: 125–127 °C[5]; 5-Methoxy-2-thiophenecarboxylic acid: 161-163 °C[6]. |
| Boiling Point | Data not available | [3] |
| Solubility | Data not available | [3] A protocol for determination is provided in Section 4.1. |
| pKa | Data not available | A protocol for determination is provided in Section 4.2. |
| LogP (calculated) | 1.4549 | [2] This value suggests moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [2] This value is within the typical range for orally bioavailable drugs. |
Section 3: Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for verifying the identity, purity, and structure of a chemical compound. While specific spectra for this molecule are not available in public databases, a predicted profile based on its functional groups can be described.
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¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three distinct signals in the aromatic and functional group regions. Two doublets, corresponding to the two protons on the thiophene ring, would appear in the aromatic region. A sharp singlet corresponding to the three protons of the methoxy group would likely appear around 3.8-4.0 ppm. A characteristic broad singlet for the acidic proton of the carboxylic acid will be significantly downfield, typically in the 10-12 ppm range.[7]
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display six unique signals. The carbonyl carbon of the carboxylic acid is expected in the 160-170 ppm region. The four carbons of the thiophene ring would have distinct chemical shifts based on their substitution, and the methoxy carbon would appear around 55-60 ppm.
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Infrared (IR) Spectroscopy (Predicted): The IR spectrum provides key information about the functional groups. A very prominent, broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[7] A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Additional peaks for C-O stretching from the acid and ether, as well as peaks characteristic of the C-H and C=C bonds of the substituted thiophene ring, would also be present.[8][9]
Section 4: Experimental Protocols for Property Determination
For drug development professionals, understanding a compound's solubility and pKa is non-negotiable as these properties directly impact its absorption, distribution, metabolism, and excretion (ADME) profile. The following protocols are designed to be self-validating and provide reliable data.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
Causality: The shake-flask method is considered the "gold standard" for solubility determination because it allows a solution to reach thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility. The extended equilibration time ensures that the dissolution process is complete. Quantification via a validated HPLC-UV method ensures accuracy and specificity.
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 4-Methoxythiophene-2-carboxylic acid (enough to ensure undissolved solid remains) to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the container and place it in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifuge the aliquot or filter it through a low-binding 0.22 µm filter to remove all undissolved solids.
-
Quantification: Dilute the clarified supernatant if necessary and analyze its concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation: Determine the concentration of the compound by comparing its peak area to a standard curve prepared with known concentrations of the compound in the same buffer. This concentration represents the aqueous solubility.
Protocol: Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration directly measures the change in pH as a function of added base. For a monoprotic acid like 4-Methoxythiophene-2-carboxylic acid, the pKa is the pH at which the concentrations of the protonated acid (HA) and its conjugate base (A⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa. This point corresponds to the midpoint of the titration's buffer region, or the half-equivalence point.
Caption: The principle of determining pKa via potentiometric titration.
Step-by-Step Methodology:
-
Preparation: Accurately weigh a sample of 4-Methoxythiophene-2-carboxylic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure initial solubility.
-
Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of the base, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show a buffer region. Determine the volume of base required to reach the equivalence point (the point of steepest inflection). The pKa is the pH value at exactly half of this volume (the half-equivalence point).
Section 5: Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 | Danger | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS05, GHS07 | H315: Causes skin irritation | |
| Serious Eye Damage | GHS05 | H318: Causes serious eye damage | |
| STOT - Single Exposure | GHS07 | H335: May cause respiratory irritation |
(Data sourced from ChemScene and ChemicalBook)[2][3]
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Recommended storage temperature is 4°C for long-term stability.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
4-Methoxythiophene-2-carboxylic acid is a promising scaffold for chemical synthesis, particularly in the realm of drug discovery. This guide has consolidated the available data on its molecular identity, physicochemical properties, and safety profile. While key experimental values for properties like melting point, solubility, and pKa are not yet widely published, the robust protocols detailed herein provide a clear pathway for their determination. A thorough characterization of these properties is the first step in unlocking the full potential of this versatile molecule in the development of novel therapeutics and advanced materials.
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